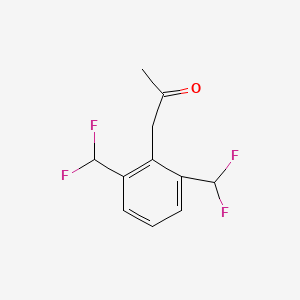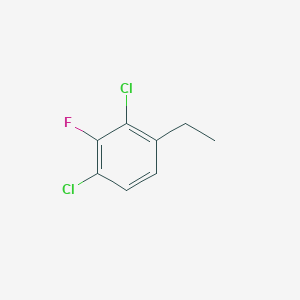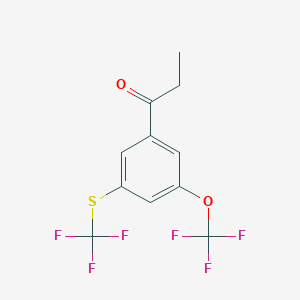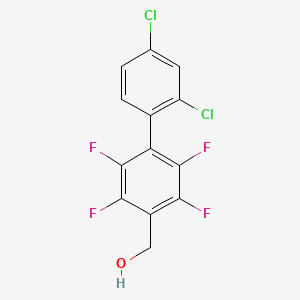
(2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound features chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Grignard Reaction: Formation of the methanol group by reacting the halogenated biphenyl with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and Grignard reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen substituents to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups (e.g., amines, hydroxyl groups).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid, while substitution could produce (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,4’-Dichloro-biphenyl-4-yl)-methanol
- (2,3,5,6-Tetrafluoro-biphenyl-4-yl)-methanol
- (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
Uniqueness
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is unique due to the specific combination of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives.
Propriétés
Formule moléculaire |
C13H6Cl2F4O |
|---|---|
Poids moléculaire |
325.08 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-5-1-2-6(8(15)3-5)9-12(18)10(16)7(4-20)11(17)13(9)19/h1-3,20H,4H2 |
Clé InChI |
HXHKFAMWPLYOEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


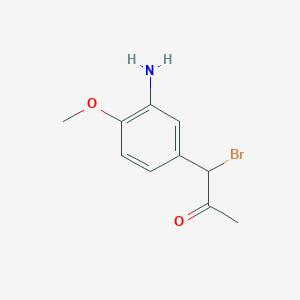

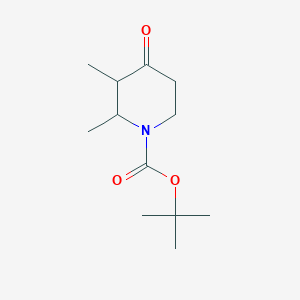
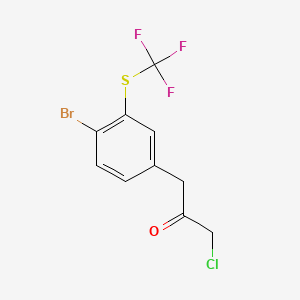
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
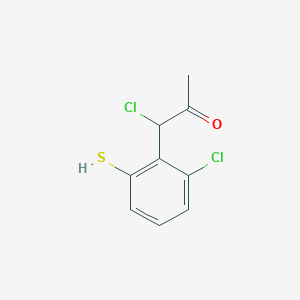
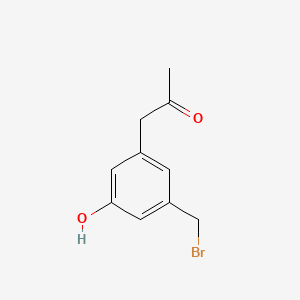

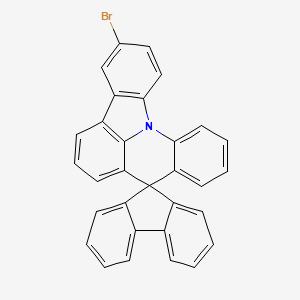
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
